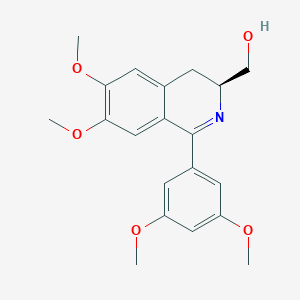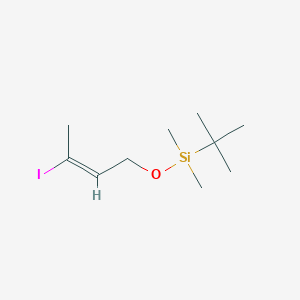
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol
説明
“O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol” is a chemical compound with the molecular formula C10H21IOSi . It has a molecular weight of 312.26 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a butenol group that is substituted with an iodine atom and a tert-butyldimethylsilyl group . The exact structure can be found in the referenced sources .科学的研究の応用
Decomposition and Conversion in Environmental Science
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the decomposition of air toxics. This research demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting the potential for environmental remediation applications (Hsieh et al., 2011).
Bioseparation Processes
The review on three-phase partitioning (TPP) as a platform for nonchromatographic bioseparation processes discusses rapid, green, and scalable approaches for separating bioactive molecules. This technology could be applicable for separating complex mixtures in food, cosmetics, and medicine, suggesting potential areas where O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol might find use in enhancing separation processes (Yan et al., 2018).
Catalytic Synthesis and Polymerization
Catalytic Non-Enzymatic Kinetic Resolution
A review covering the developments in catalytic non-enzymatic kinetic resolution (KR) of racemic substrates highlights the progress in chiral catalysts for asymmetric reactions. This area of synthetic organic chemistry could potentially benefit from the use of this compound in developing new catalytic processes for achieving high enantioselectivity and yield (Pellissier, 2011).
作用機序
Target of Action
The primary targets of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol are glycerolipid frameworks . This compound is used as a protected building block for the total, regio- and stereocontrolled synthesis of these frameworks .
Mode of Action
This compound interacts with its targets through a series of chemical transformations. These include the displacement of iodine by a requisite carboxylate, selective acylation across an appropriate silyloxy system, direct exchange of an O-silyl protection for a trichloroacetyl group, and conversion of a terminal TBDMS group into the corresponding trifluoroacetate .
Biochemical Pathways
The compound affects the synthesis of glycerolipid frameworks. It enables the production of a variety of otherwise difficult-to-access key-intermediates, such as various forms of acylated and silylated glycerols . These intermediates are crucial in the preparation of di- and triacylglycerols as well as glycerol-based cationic lipids .
Pharmacokinetics
Its chemical transformations are known to be entirely regio- and stereospecific, and they avoid acyl migration . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Result of Action
The result of the compound’s action is the production of target compounds with a chosen absolute configuration from a single synthetic precursor . This leads to the efficient synthesis of glycerolipid constructs, which are important components of cell membranes and play crucial roles in energy storage and signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different substituents (O-TIPS, O-TBDMS, and O-acyl) can affect the displacement of iodine . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites of the molecule. This compound interacts with various enzymes and proteins, including those involved in silylation and deprotection reactions. For instance, it can be used in the presence of silylating agents such as TBDMS chloride and imidazole to protect hydroxyl groups in biomolecules, thereby preventing unwanted side reactions during synthesis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolismAdditionally, the iodine atom in the compound can participate in halogen bonding, influencing the stability and activity of biomolecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The TBDMS group can form covalent bonds with hydroxyl groups in biomolecules, thereby protecting them from nucleophilic attacks. This protection is crucial during multi-step synthesis processes, where selective deprotection is required. The iodine atom can also engage in halogen bonding with electron-rich sites on biomolecules, stabilizing transition states and intermediates in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The TBDMS group is known for its stability under neutral and basic conditions, but it can be cleaved under acidic conditions or in the presence of fluoride ions. This temporal stability allows for controlled deprotection of hydroxyl groups at specific stages of a synthesis process. Long-term studies have shown that the compound maintains its protective functionality over extended periods, making it a reliable reagent in biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect hydroxyl groups without causing significant toxicity. At higher doses, the compound may exhibit toxic effects due to the accumulation of iodine and the potential for halogen bonding to disrupt normal cellular functions. Threshold effects have been observed, where the protective benefits of the compound are outweighed by its adverse effects at high concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and modification of biomolecules. The TBDMS group can be introduced into metabolic intermediates to protect hydroxyl groups during enzymatic reactions. Enzymes such as silyl transferases and deprotecting agents like fluoride ions play crucial roles in the metabolism of this compound. The presence of the iodine atom can also influence metabolic flux by participating in halogen bonding interactions with metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the TBDMS group facilitates its incorporation into lipid membranes, affecting its localization and accumulation within cellular compartments. Binding proteins that recognize silyl groups can also influence the distribution of the compound, directing it to specific sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural features and interactions with cellular components. The TBDMS group can act as a targeting signal, directing the compound to specific organelles such as the endoplasmic reticulum or Golgi apparatus. Post-translational modifications, such as the addition of silyl groups, can further refine the localization of the compound within subcellular compartments, affecting its activity and function .
特性
IUPAC Name |
tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSJKGWNGCEOG-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451457 | |
| Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152893-54-4 | |
| Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



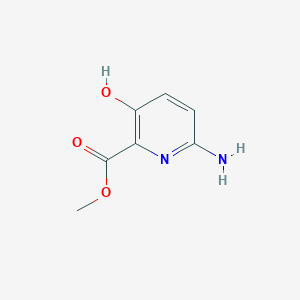
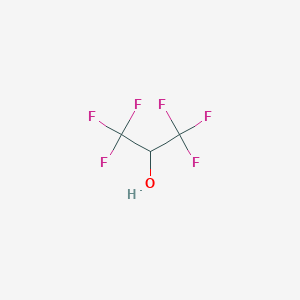
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
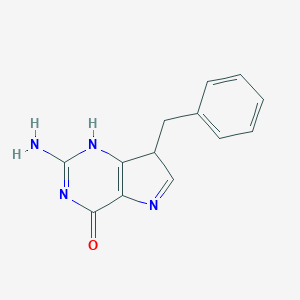

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
